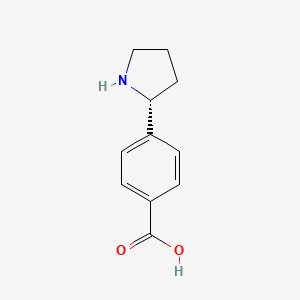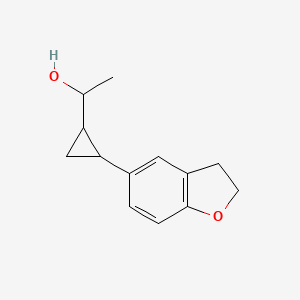
2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylacetamide is a synthetic organic compound that features a triazole ring, a hydroxymethyl group, and a dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylacetamide typically involves a multi-step process. One common method starts with the preparation of the triazole ring through a Huisgen cycloaddition reaction between an azide and an alkyne. The hydroxymethyl group can be introduced via a hydroxymethylation reaction, and the dimethylacetamide moiety is attached through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The hydroxymethyl group may enhance the compound’s solubility and facilitate its binding to target molecules. The dimethylacetamide moiety can influence the compound’s pharmacokinetic properties, such as absorption and distribution.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds share the triazole ring structure and may have similar biological activities.
Hydroxymethyl derivatives: Compounds with hydroxymethyl groups can exhibit similar reactivity and solubility properties.
Dimethylacetamide derivatives: These compounds may have comparable pharmacokinetic profiles.
Uniqueness
2-(4-(Hydroxymethyl)-1H-1,2,3-triazol-1-yl)-N,N-dimethylacetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the triazole ring, hydroxymethyl group, and dimethylacetamide moiety allows for versatile applications and interactions with various molecular targets.
Properties
Molecular Formula |
C7H12N4O2 |
|---|---|
Molecular Weight |
184.20 g/mol |
IUPAC Name |
2-[4-(hydroxymethyl)triazol-1-yl]-N,N-dimethylacetamide |
InChI |
InChI=1S/C7H12N4O2/c1-10(2)7(13)4-11-3-6(5-12)8-9-11/h3,12H,4-5H2,1-2H3 |
InChI Key |
KBLSLUVQZWHTHT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CN1C=C(N=N1)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



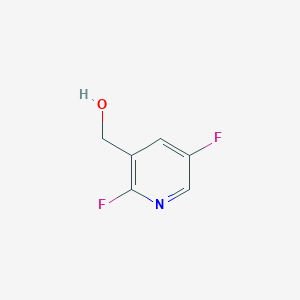

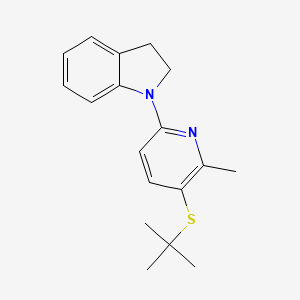
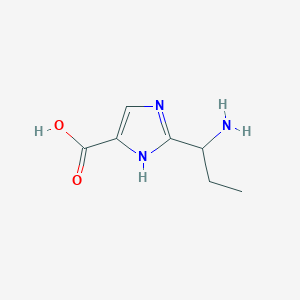
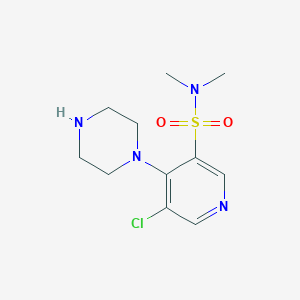
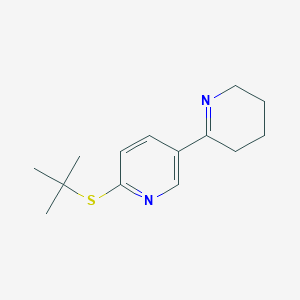

![1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11806624.png)
![(1R,3R,5R)-2-Azabicyclo[3.1.0]hexane-3-carboxamidemethanesulfonate](/img/structure/B11806625.png)
![N-Ethyl-4-fluorobenzo[d]isoxazol-3-amine](/img/structure/B11806638.png)

